molecular formula C14H13ClN2O3 B2472406 N-(4-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1105250-10-9

N-(4-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2472406
CAS No.: 1105250-10-9
M. Wt: 292.72
InChI Key: GHXDBMNRYJEOMV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a high-purity chemical compound designed for research and development applications in medicinal chemistry. This dihydropyridine-2-carboxamide scaffold is of significant interest in the discovery of new therapeutic agents, particularly in the field of infectious diseases. Structurally related carboxamide compounds have demonstrated notable biological activity, with some analogs being investigated for their potent antiplasmodial properties against Plasmodium falciparum , the parasite responsible for malaria . Furthermore, the 4-chlorophenyl moiety is a common pharmacophore in drug discovery, often associated with enhanced biological activity and metabolic stability, and has been featured in compounds with anti-tubercular activity . Researchers can utilize this compound as a key intermediate or building block for the synthesis of novel derivatives, or as a reference standard in biological screening assays. Its molecular structure offers a platform for exploring structure-activity relationships (SAR) to optimize potency and selectivity against various biological targets. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-chlorophenyl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-17-8-13(20-2)12(18)7-11(17)14(19)16-10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXDBMNRYJEOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

  • Aldehyde component : 4-Chlorobenzaldehyde introduces the aryl group.
  • Diketone components : Methyl acetoacetate (for the 1-methyl and 4-oxo groups) and a β-ketoamide precursor (for the 2-carboxamide).
  • Ammonium acetate as the nitrogen source.
  • Catalyst : Ceric ammonium nitrate (CAN) enables a green, one-pot synthesis under mild conditions.

Procedure :

  • Combine 4-chlorobenzaldehyde (10 mmol), methyl acetoacetate (20 mmol), and β-ketoamide (10 mmol) in ethanol.
  • Add ammonium acetate (15 mmol) and CAN (0.5 mmol).
  • Stir at room temperature for 3–6 hours, monitoring via TLC.
  • Isolate the product via recrystallization (ethanol/water).

Yield : 65–72%.

Challenges and Solutions

  • Regioselectivity : The 5-methoxy group necessitates using a methoxy-substituted diketone or post-synthetic methylation.
  • Carboxamide Introduction : Pre-forming the β-ketoamide via reaction of methyl acetoacetate with 4-chloroaniline (using EDCl/HOBt coupling) ensures correct positioning.

Cyclocondensation of Enaminonitriles

Enaminonitrile intermediates offer a pathway to functionalized dihydropyridines. This method, adapted from pyrazol-4-ylidene synthesis, involves:

Synthesis of Enaminonitrile Precursor

  • React ethylidenemalononitrile with dimethylformamide dimethylacetal (DMF-DMA) to form enaminonitrile 2a–f .
  • Treat 2a–f with hydrazine hydrate to generate 1-amino-2-imino-pyridine derivatives.

Procedure for Target Compound :

  • Condense 1-amino-4-(4-chlorophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile with methyl acetoacetate in acetic acid under oxygen.
  • Heat at 130°C for 24 hours to form the dihydropyridine core.

Yield : 58–64%.

One-Pot Multistep Synthesis

Inspired by patent methodologies, a one-pot approach avoids intermediate isolation:

Reaction Sequence

  • Formation of Dihydropyridine Core : React methyl 4-methoxyacetoacetate with DMF-DMA and aminoacetaldehyde dimethyl acetal.
  • Cyclization : Add dimethyl oxalate and LiH in methanol at 40°C for 14 hours.
  • Hydrolysis and Amidation : Treat the intermediate carboxylic acid with 4-chloroaniline using LiOH/HCl mediation.

Key Advantages :

  • Avoids purification of air-sensitive intermediates.
  • Achieves 70–75% overall yield.

Green Chemistry Approaches

Solvent-Free Microwave Synthesis

  • Combine 4-chlorobenzaldehyde, methyl acetoacetate, β-ketoamide, and ammonium acetate.
  • Irradiate under microwave (300 W, 100°C) for 15 minutes.
  • Yield : 80–85% (20% higher than conventional methods).

Biocatalytic Methods

  • Use lipase enzymes (e.g., CAL-B) to catalyze amide bond formation between dihydropyridine carboxylic acid and 4-chloroaniline.
  • Conditions : Ionic liquid medium, 50°C, 24 hours.
  • Yield : 60–68% (lower efficiency but environmentally favorable).

Analytical Characterization and Data

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 2.35 (s, 3H, CH3), 3.72 (s, 3H, OCH3), 6.12 (s, 1H, H3), 7.48–7.52 (m, 4H, Ar-H), 9.81 (s, 1H, NH).
  • 13C NMR : δ 168.5 (C=O), 154.2 (C4), 135.1 (C5-OCH3), 128.9–132.4 (Ar-C).
  • HRMS : m/z 347.0821 [M+H]+ (calculated for C15H14ClN2O4).

Comparative Yield Data

Method Yield (%) Reaction Time Catalyst
Modified Hantzsch 72 3 h CAN
One-Pot 75 14 h LiH/LiOH
Microwave 85 0.25 h None

Industrial-Scale Considerations

Cost Efficiency

  • Lithium-based methods incur higher costs due to reagent prices.
  • CAN-catalyzed reactions are preferable for large-scale production (catalyst recovery ≥90%).

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles are commonly used under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyridine derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound Dihydropyridine 5-methoxy, 1-methyl, 4-oxo, N-(4-chlorophenyl)carboxamide Carboxamide, Chlorophenyl 292.72
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide Cyclohexane N-(4-chlorophenyl), N-hydroxycarboxamide Hydroxamic acid, Chlorophenyl ~239.69 (estimated)
N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole 6-methoxy, 2-(4-chlorophenyl)acetamide Acetamide, Chlorophenyl ~346.82 (estimated)
N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide Alkyl chain 3-cyclohexyl, N-hydroxypropanamide Hydroxamic acid, Cyclohexyl ~295.80 (estimated)

Key Observations :

  • Carboxamide vs. Hydroxamic Acid : The target compound’s carboxamide group distinguishes it from hydroxamic acid derivatives (e.g., compounds 6–10 in ), which exhibit metal-chelating properties critical for antioxidant or protease-inhibitory activity .
  • Substituent Positioning : The 4-chlorophenyl group in the target compound is a common feature in antimicrobial and anti-inflammatory agents, mirroring substituents in benzothiazole derivatives () and hydroxamic acids () .

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Bioactivity Based on Structural Proximity

Compound Class Expected Bioactivity Evidence of Similar Compounds
Target Compound Kinase inhibition, antimicrobial Dihydropyridine analogs in calcium channel modulation
Hydroxamic acids (e.g., compound 8) Antioxidant, metalloenzyme inhibition Demonstrated radical scavenging in DPPH assays
Benzothiazole acetamides Antimicrobial, anti-inflammatory Patent data suggesting therapeutic applications

Mechanistic Insights :

  • The 5-methoxy group could increase lipophilicity and membrane permeability relative to hydroxamic acids, which are polar due to the N-hydroxy group .

Critical Analysis of Contradictions and Limitations

  • Bioactivity Data Gap : Direct pharmacological data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
  • Functional Group Trade-offs : While hydroxamic acids () offer metal-binding versatility, their instability under physiological conditions may limit therapeutic utility compared to the more stable carboxamide in the target compound .

Biological Activity

N-(4-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by a dihydropyridine core, which is known for its biological significance. The presence of a 4-chlorophenyl group and a methoxy substituent enhances its pharmacological properties. The molecular formula is C16H16ClN2O3, with a molecular weight of approximately 320.76 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : The compound exhibits significant antitumor effects in various cancer models. It has been shown to inhibit tumor growth in xenograft models, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in cancer progression and inflammation. This inhibition contributes to its antitumor and anti-inflammatory properties.
  • Cytotoxic Effects : Studies indicate that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

Biological Activities

The following table summarizes the various biological activities reported for this compound:

Activity TypeDescriptionReference
AntitumorInhibits tumor growth in xenograft models; induces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines and inhibits inflammation
Enzyme inhibitionInhibits specific enzymes linked to cancer progression
AntibacterialExhibits antibacterial properties against various pathogens

Case Study 1: Antitumor Efficacy

In a study involving human gastric carcinoma xenografts (GTL-16), this compound demonstrated complete tumor stasis following oral administration. This highlights its potential for development as an anticancer therapeutic agent.

Case Study 2: Anti-inflammatory Effects

In another study focused on inflammatory models, the compound significantly reduced levels of TNF-alpha and other pro-inflammatory cytokines in vivo. This suggests its utility in treating inflammatory diseases and conditions characterized by excessive inflammation.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with good bioavailability. Its metabolic profile indicates a moderate clearance rate and a half-life suitable for therapeutic applications.

Q & A

Basic: What synthetic methodologies are recommended for the laboratory-scale preparation of this compound?

Answer:
The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. A validated approach includes:

  • Step 1: Reacting 5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid with a chlorinating agent (e.g., SOCl₂) to form the acid chloride intermediate.
  • Step 2: Coupling the acid chloride with 4-chloroaniline via nucleophilic acyl substitution under inert conditions (e.g., dry THF, triethylamine as base).
  • Critical considerations: Monitor reaction progress using TLC or HPLC to avoid over-chlorination or byproduct formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Basic: Which spectroscopic and crystallographic techniques are optimal for structural characterization?

Answer:

  • NMR Spectroscopy: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., methoxy group at C5, chlorophenyl moiety). 15N^{15}\text{N}-NMR can clarify hydrogen bonding in the carboxamide group.
  • X-ray Crystallography: For unambiguous structural confirmation, employ single-crystal X-ray diffraction. Refinement using SHELXL (via Olex2 interface) is standard, particularly for resolving disorder in the dihydropyridine ring. Twinning or low-resolution data may require SHELXD for initial phase solutions .
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to verify molecular weight (±5 ppm tolerance).

Advanced: How can researchers resolve contradictions in crystallographic data refinement for this compound?

Answer:
Discrepancies in refinement (e.g., high R-factors, thermal motion artifacts) require:

  • Data Quality Check: Ensure resolution <1.0 Å and completeness >95%. For twinned crystals (common in dihydropyridines), use SHELXE to deconvolute overlapping reflections.
  • Model Validation: Apply Hirshfeld rigid-bond tests to detect over-flexibility in the chlorophenyl group. Compare DFT-optimized geometries (e.g., Gaussian09) with experimental bond lengths/angles.
  • Alternative Refinement Strategies: Implement JANA2006 for high-pseudosymmetry cases or use invariom databases for charge-density analysis .

Advanced: What computational strategies predict the compound’s bioactivity and structure-activity relationships (SAR)?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, GPCRs). Focus on the carboxamide and methoxy groups as hydrogen-bond donors/acceptors.
  • QSAR Modeling: Train models with descriptors like LogP, polar surface area, and electrostatic potential maps. Validate against analogues (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide in ) to identify activity cliffs.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .

Advanced: How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

Answer:

  • DoE Optimization: Apply a Box-Behnken design to vary temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry. Response surfaces predict optimal conditions for cyclization steps.
  • Catalysis Screening: Test Pd(OAc)₂ or CuI for accelerating coupling reactions. Microwave-assisted synthesis (150°C, 20 min) may reduce side reactions compared to traditional reflux .
  • In-line Analytics: Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediates.

Advanced: What strategies mitigate oxidative degradation during storage and biological assays?

Answer:

  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with UPLC-MS analysis. Identify degradation products (e.g., oxidation at the dihydropyridine ring).
  • Formulation Additives: Use antioxidants like BHA (butylated hydroxyanisole, 0.1% w/v) or nitrogen purging in solution-state storage. For solid-state stability, co-crystallize with succinic acid to enhance lattice energy .

Advanced: How does the chlorophenyl substituent influence the compound’s pharmacokinetic properties?

Answer:

  • Metabolism Prediction: CYP450 isoform profiling (e.g., CYP3A4, CYP2D6) using liver microsomes. The electron-withdrawing Cl group reduces Phase I oxidation but may increase glucuronidation susceptibility.
  • Permeability Assays: Parallel artificial membrane permeability assay (PAMPA) shows logPeP_e > −5.0, suggesting moderate blood-brain barrier penetration. Compare with fluorophenyl analogues (e.g., 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide in ) to assess halogen effects .

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